Vallesamine N-oxide

Natural Product Chemistry Mass Spectrometry Dereplication

Vallesamine N-oxide (CAS 126594-73-8) is a monoterpenoid indole alkaloid of the vallesaman class, isolated primarily from the leaves and bark of Alstonia scholaris (Apocynaceae). This N-oxide derivative bears the characteristic vallesaman tetracyclic skeleton containing a piperidine ring fused to an indole, with the distinguishing N-oxide functional group at position 2 of the azocinoindole framework.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 126594-73-8
Cat. No. B1180813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVallesamine N-oxide
CAS126594-73-8
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-]
InChIInChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3
InChIKeyCWLUMLLPZBYHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Vallesamine N-oxide (CAS 126594-73-8): Indole Alkaloid Procurement Guide for Natural Product Research


Vallesamine N-oxide (CAS 126594-73-8) is a monoterpenoid indole alkaloid of the vallesaman class, isolated primarily from the leaves and bark of Alstonia scholaris (Apocynaceae) . This N-oxide derivative bears the characteristic vallesaman tetracyclic skeleton containing a piperidine ring fused to an indole, with the distinguishing N-oxide functional group at position 2 of the azocinoindole framework . Its molecular formula is C20H24N2O4 with a molecular weight of 356.4 g/mol . As a natural product reference standard, it serves as an authentic marker for phytochemical fingerprinting and dereplication studies within the Alstonia genus [1].

Procurement Alert: Why Generic Vallesamine or Other Alstonia Alkaloids Cannot Substitute for Vallesamine N-oxide


Substituting Vallesamine N-oxide with its reduced counterpart (vallesamine, C20H24N2O3) or other co-occurring Alstonia alkaloids (e.g., 19,20-E-vallesamine, scholaricine) is not analytically or functionally equivalent. The N-oxide moiety confers distinct physicochemical properties, including a predicted pKa of 14.40 ± 0.10 [1] versus the tertiary amine of vallesamine, which fundamentally alters chromatographic retention, ionization efficiency in mass spectrometry, and hydrogen-bonding capacity (4 H-bond acceptors vs. 3 in vallesamine) . In natural product dereplication workflows, using an incorrect standard would generate false negatives in LC-MS/MS identification of Alstonia scholaris extracts, where 19,20-E-vallesamine N-oxide co-elutes with a structurally distinct panel of alkaloids [2]. Furthermore, the N-oxide functional group may serve as a metabolic probe in plant biosynthetic studies, a role for which non-oxidized analogs are unsuitable surrogates .

Vallesamine N-oxide (CAS 126594-73-8): Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Differentiation: Vallesamine N-oxide (356.4 g/mol) vs. Vallesamine (340.4 g/mol)

Vallesamine N-oxide possesses a molecular weight of 356.4 g/mol (exact mass 356.17360725) , which is 16 mass units greater than its reduced counterpart vallesamine (340.4 g/mol; C20H24N2O3) . This mass shift corresponds precisely to the addition of a single oxygen atom in the N-oxide functional group. In high-resolution mass spectrometry (HRMS) workflows, this +15.9949 Da difference provides unambiguous differentiation between the oxidized and reduced forms within complex Alstonia extracts [1].

Natural Product Chemistry Mass Spectrometry Dereplication

Hydrogen Bond Acceptor Capacity: Vallesamine N-oxide (4 HBA) vs. Vallesamine (3 HBA)

Vallesamine N-oxide contains four hydrogen bond acceptor atoms (the N-oxide oxygen plus three additional oxygen atoms in the ester, hydroxyl, and methoxycarbonyl groups), whereas the reduced vallesamine contains only three hydrogen bond acceptors [1]. This difference arises directly from the N-oxide functional group, which introduces an additional polar oxygen atom capable of accepting hydrogen bonds. The topological polar surface area (tPSA) of Vallesamine N-oxide is 80.4 Ų ; tPSA data for vallesamine is not publicly reported in authoritative databases, but structural inference indicates a lower value due to the absence of the N-oxide oxygen.

Chromatography Solubility Physicochemical Property

Predicted pKa Differentiation: Vallesamine N-oxide (14.40 ± 0.10) vs. Tertiary Amine Vallesamine (Est. ~8-10)

The predicted acid dissociation constant (pKa) of Vallesamine N-oxide is 14.40 ± 0.10 [1]. This value is characteristic of an N-oxide functional group, which is weakly basic compared to the tertiary amine nitrogen present in vallesamine (estimated pKa range 8-10 based on structural analogs). The significantly higher pKa of the N-oxide form indicates that Vallesamine N-oxide remains predominantly unionized across a broader pH range, affecting its partitioning behavior in liquid-liquid extraction and its ionization efficiency in electrospray mass spectrometry relative to reduced vallesamine .

Ionization Extraction Solubility

Analytical Authentication: Certified Reference Standard Purity (≥98%) for Phytochemical Fingerprinting

Commercially available Vallesamine N-oxide is supplied as a certified reference standard with purity ≥98% as verified by HPLC-DAD and/or HPLC-ELSD, and identity confirmed by MS and NMR . Multiple vendors (ChemFaces, BioCrick, BOC Sciences) independently report ≥98% purity with structural authentication via NMR [1]. In contrast, 19,20-E-vallesamine N-oxide—the E-isomer reported in the 2024 Phytochemistry Letters study—is not commercially available as an authenticated reference standard and lacks a dedicated CAS registry number distinct from the broader Vallesamine N-oxide entry [2].

Quality Control Reference Standard Chromatographic Validation

Vallesamine N-oxide (CAS 126594-73-8): High-Impact Application Scenarios Based on Verified Differentiation


Phytochemical Fingerprinting and Quality Control of Alstonia scholaris Herbal Materials

Vallesamine N-oxide serves as a diagnostic marker compound for the authentication and standardization of Alstonia scholaris (Apocynaceae) botanical raw materials and extracts. Its presence has been confirmed in both leaf and bark tissues of this medicinally significant species . Procurement of a certified reference standard with ≥98% purity enables robust HPLC-DAD and LC-MS/MS method validation for quantifying this alkaloid in commercial herbal preparations, dietary supplements, and traditional medicine formulations [1]. The distinct exact mass (356.17360725) and N-oxide-specific fragmentation patterns facilitate unambiguous identification even in complex matrices where reduced vallesamine and other co-occurring alkaloids may interfere [2].

Natural Product Dereplication and Metabolomics Library Construction

In untargeted metabolomics and natural product dereplication workflows focused on the Apocynaceae family, Vallesamine N-oxide functions as an authentic reference compound for mass spectral library entry creation. Its characteristic +16 Da mass shift relative to reduced vallesamine, combined with its distinct retention time and MS/MS fragmentation pattern, enables confident annotation of this N-oxide alkaloid in LC-HRMS datasets without requiring time-consuming isolation and de novo structure elucidation . This is particularly valuable given the structural complexity of Alstonia alkaloids, where the same 2024 study identified ten structurally related alkaloids co-occurring with Vallesamine N-oxide [1].

Biosynthetic Pathway Investigation of Monoterpenoid Indole Alkaloid N-Oxidation

Vallesamine N-oxide represents a defined N-oxidized end-product in the biosynthetic pathway of vallesaman alkaloids. Its procurement enables stable isotope labeling studies and enzyme activity assays to characterize the N-oxidases responsible for converting tertiary amine vallesamine precursors to their N-oxide derivatives in planta . The N-oxide functional group also renders this compound a useful model substrate for studying plant alkaloid catabolism and turnover, particularly given evidence from related Tabernaemontana cell culture systems that O-acetylvallesamine undergoes metabolic turnover during stationary phase [1].

Chromatographic Method Development and Validation Training

Given its intermediate polarity (tPSA 80.4 Ų), multiple hydrogen-bonding capacity (4 HBA), and predictable ionization behavior (pKa 14.40 ± 0.10), Vallesamine N-oxide serves as an excellent model compound for training analytical chemists in reversed-phase and HILIC method development for alkaloid separations . Its availability as a well-characterized reference standard with documented solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1] makes it suitable for developing and troubleshooting extraction and sample preparation protocols in academic and industrial natural product laboratories.

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